Ezetimibe Demonstrates Superior LDL-C Reduction Compared to Colesevelam When Added to Statin Therapy
In a 24-week randomized controlled trial (GOAL-RCT) comparing the addition of ezetimibe versus colesevelam to baseline statin therapy, ezetimibe demonstrated a significantly greater reduction in LDL-cholesterol (LDL-C). [1]
| Evidence Dimension | Percent reduction in LDL-C from baseline |
|---|---|
| Target Compound Data | 23.2% reduction |
| Comparator Or Baseline | Colesevelam: 14.0% reduction |
| Quantified Difference | Absolute difference of 9.2% (p < 0.01) |
| Conditions | 24-week RCT in patients with hypercholesterolemia on stable statin therapy |
Why This Matters
For procurement decisions, this data demonstrates that ezetimibe provides nearly double the incremental LDL-C lowering efficacy compared to colesevelam, a common alternative non-statin agent, making it a more potent option for achieving lipid targets.
- [1] Bajaj M, Gilman P, Koppaka S, et al. Goal achievement of A1c and LDL in a Randomized Trial Comparing Colesevelam vs. Ezetimibe: GOAL-RCT. Endocr Pract. 2020;26(12):1425-1434. PMID: 33471736. View Source
